molecular formula C22H18ClN3O6S B5075055 2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide

2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide

Cat. No.: B5075055
M. Wt: 487.9 g/mol
InChI Key: XQMXCVCTXZEALR-UHFFFAOYSA-N
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Description

2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a chloro-substituted phenoxy group, a dihydroindolylsulfonyl moiety, and a nitrophenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-4-nitrophenol with an appropriate sulfonyl chloride in the presence of a base such as triethylamine. This forms the phenoxy intermediate.

    Introduction of the Dihydroindolyl Group: The phenoxy intermediate is then reacted with 2,3-dihydroindole in the presence of a suitable catalyst to introduce the dihydroindolyl group.

    Acetylation: The final step involves the acetylation of the intermediate with 3-nitrobenzoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The dihydroindolyl group can be oxidized to indole using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Substitution: Formation of substituted derivatives.

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of indole derivatives.

Scientific Research Applications

2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The nitrophenyl group may also play a role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide
  • 2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(4-methylphenyl)acetamide

Uniqueness

2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide is unique due to its combination of a chloro-substituted phenoxy group, a dihydroindolylsulfonyl moiety, and a nitrophenylacetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O6S/c23-19-13-18(33(30,31)25-11-10-15-4-1-2-7-20(15)25)8-9-21(19)32-14-22(27)24-16-5-3-6-17(12-16)26(28)29/h1-9,12-13H,10-11,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMXCVCTXZEALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)OCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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